molecular formula C18H24ClNO4 B1502848 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester CAS No. 849106-01-0

1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester

Cat. No.: B1502848
CAS No.: 849106-01-0
M. Wt: 353.8 g/mol
InChI Key: BZEARXQYZYGUSO-UHFFFAOYSA-N
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Description

1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can be synthesized through several synthetic routes. One common method involves the reaction of 4-(4-chlorophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to introduce the Boc-protecting group. The resulting Boc-protected piperidine is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding piperidine-4-one derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions. Reaction conditions may vary depending on the specific nucleophile and desired product.

Major Products Formed:

  • Oxidation: Piperidine-4-one derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted piperidines and esters.

Scientific Research Applications

1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as receptors or enzymes, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can be compared with other similar compounds, such as:

  • 1-N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine: This compound differs by having a hydroxyl group instead of a carboxylic acid ester.

  • 4-(4-Chlorophenyl)piperidine: This compound lacks the Boc-protecting group and the ester group.

Uniqueness: The presence of the Boc-protecting group and the ester group in this compound makes it unique compared to its analogs. These functional groups provide specific reactivity and stability that are valuable in various chemical and biological applications.

Biological Activity

1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester is a piperidine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This compound, characterized by its unique structural features, serves as a valuable building block in organic synthesis and drug development.

Chemical Structure and Properties

  • Molecular Formula : C19H26ClN2O2
  • CAS Number : 885500-37-8
  • Molecular Weight : Approximately 348.88 g/mol

The compound contains a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in various chemical reactions, particularly in the synthesis of more complex pharmaceutical agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The exact mechanisms can vary based on the biological context and the target system involved.

Biological Applications

This compound has several applications in biological research:

  • Drug Development : It is utilized as a precursor in synthesizing novel therapeutic agents aimed at treating various diseases.
  • Biological Studies : The compound is employed in studies to understand the interactions between small molecules and biological systems, aiding in the identification of potential drug candidates.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. For instance, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
  • Enzyme Interaction : Research indicates that piperidine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The compound's structural features may enhance its binding affinity to these enzymes, potentially leading to therapeutic applications in oncology .
  • Pharmacokinetic Profile : Preliminary assessments of pharmacokinetic properties suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development into drug formulations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidineHydroxyl group instead of carboxylic acid esterAnticancer activity observed
4-(4-Chlorophenyl)piperidineLacks Boc-protecting groupModerate activity against specific targets

Q & A

Basic Questions

Q. What analytical techniques are recommended for structural confirmation of 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm backbone structure and substituent positions), 2D NMR (COSY, HSQC for connectivity), HPLC (≥98% purity verification), and FTIR (to identify ester carbonyl and Boc-protected amine groups) is essential. For stereochemical confirmation (e.g., cis/trans isomerism), chiral HPLC or polarimetry should be employed. Reference standards for comparative analysis can be sourced from pharmacopeial guidelines for related esters .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Boc protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .
  • Step 3 : Esterification of the carboxylic acid using methyl iodide in the presence of a base like K₂CO₃ .
    Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the target compound .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester moiety. Desiccants (e.g., molecular sieves) should be used to avoid moisture absorption, which can degrade the compound .

Advanced Research Questions

Q. How can computational chemistry predict key physicochemical properties of this compound?

  • Methodological Answer : Use software like Schrödinger Suite or Gaussian to calculate:

  • Polar Surface Area (PSA) : Predicts membrane permeability (e.g., PSA = 70.16 Ų suggests moderate bioavailability) .
  • logP : Estimated via Molinspiration to assess lipophilicity (predicted logP ~3.2 for the methyl ester) .
  • pKa : Computational tools (e.g., ACD/Labs) predict the Boc-protected amine pKa ≈8.65, influencing solubility in buffered solutions .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions, followed by dilution in PBS or cell media containing cyclodextrins to improve aqueous solubility .
  • Surfactants : Polysorbate-80 (0.01–0.1%) can mitigate aggregation in in vitro assays .
  • pH adjustment : For ionizable groups, prepare buffers near the compound’s pKa (e.g., pH 7.4 for the Boc-protected amine) .

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the aromatic/piperidine regions .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .

Q. What strategies optimize chiral purity during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during piperidine ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic ester intermediates enantioselectively .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for analytical and preparative separations .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC50 vs. EC50) .
  • Metabolic stability : Differences in esterase activity across models may alter methyl ester hydrolysis rates, affecting potency. Use LC-MS to quantify intact compound in biological matrices .
  • Positive controls : Compare with known AMPK activators or opioid receptor ligands (if applicable) to validate assay conditions .

Q. Why do predicted and experimental pKa values diverge?

  • Methodological Answer :

  • Solvent effects : Computational pKa predictions assume aqueous conditions, while experimental values (e.g., via potentiometry) may use co-solvents like methanol, altering ionization .
  • Steric hindrance : The bulky Boc group may shield the amine, reducing experimental basicity compared to predictions. Molecular dynamics simulations can model solvation effects .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-11-9-18(10-12-20,15(21)23-4)13-5-7-14(19)8-6-13/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEARXQYZYGUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678144
Record name 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849106-01-0
Record name 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred 4-(4-chloro-phenyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (852 mg, 2.5 mmol) in methanol (5 ml)-benzene (17.5 ml) was added 15 ml (trimethylsilyl)diazomethane (2.0 M solution in hexanes) at room temperature. The mixture was stirred for 16 hours at room temperature and concentrated in vacuo. The residual yellow oil was purified by silica gel chromatography eluting with hexane-ethyl acetate (9:1) to give the corresponding ester (780 mg, 88%).
Quantity
852 mg
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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